5-cyanopentanamide

Biocatalysis Nitrile hydratase Regioselective hydrolysis

Researchers often face regiochemical inconsistency and adipamide contamination in commercial 5-cyanopentanamide. Our 5-cyanovaleramide (5-CVAM) is sourced from biocatalytic hydrolysis of adiponitrile, delivering ≥95% purity with ≤5% adipamide byproduct and confirmed C5-nitrile identity by NMR/HPLC. - Enables azafenidin synthesis via Hofmann rearrangement/Pinner cyclization, preserving all six carbon atoms. - Direct precursor to 6-aminocaproamide for caprolactam/nylon-6, inaccessible from adipamide or 4-cyano isomers. - Available as ISO 17034-certified Apixaban Impurity 134 with full characterization for ANDA submissions.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 2304-58-7
Cat. No. B041375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyanopentanamide
CAS2304-58-7
Synonyms5-Cyanovaleramide
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC(CCC(=O)N)CC#N
InChIInChI=1S/C6H10N2O/c7-5-3-1-2-4-6(8)9/h1-4H2,(H2,8,9)
InChIKeyXZUDGZXKOFPLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyanopentanamide: Product Overview


5-Cyanopentanamide (synonym: 5-cyanovaleramide, 5-CVAM; CAS 2304-58-7) is a C6 bifunctional organic compound bearing a terminal nitrile (-CN) and a primary carboxamide (-CONH2) group separated by a pentyl linker [1]. It is produced industrially via the regioselective monohydrolysis of adiponitrile, serving as the critical intermediate for the herbicide azafenidin and for 6-aminocaproamide in caprolactam/nylon-6 manufacturing [2]. Its well-defined melting point (66-67 °C), off-white to pale beige solid appearance, and moderate solubility in chloroform, DMSO, and methanol enable straightforward handling and purification . The compound is also supplied as a certified pharmaceutical impurity reference standard (Apixaban Impurity 134) under ISO 17034 guidelines for analytical method development and regulatory filing [3].

5-Cyanopentanamide: Substitution Risks


5-Cyanopentanamide cannot be casually replaced by its positional isomers (2-cyanopentanamide, CAS 89600-72-6; 4-cyanopentanamide, CAS 179559-07-0) or by the fully hydrolyzed diamide adipamide (CAS 628-94-4) because the precise location of the nitrile group at the C5 terminus—and the presence of only one amide—is what defines its downstream reactivity. The C5-nitrile placement enables it to serve as the sole substrate for Hofmann rearrangement and Pinner-type cyclization in the azafenidin synthetic route, where all six carbon atoms of adiponitrile must be preserved in a specific oxidation state [1]. Positional isomers place the nitrile at different carbon positions, fundamentally altering the ring size and connectivity of any heterocyclic product. Adipamide, in contrast, lacks the nitrile handle entirely, rendering it incapable of participating in nitrile-specific transformations such as hydrogenation to 6-aminocaproamide [2]. Furthermore, the biocatalytic selectivity that makes 5-CVAM industrially viable—96% selectivity with less than 5% adipamide byproduct—is strain-specific and cannot be assumed for alternative production routes yielding different impurity profiles [3].

5-Cyanopentanamide: Evidence of Differentiation


Biocatalytic Regioselectivity Advantage

The production of 5-cyanopentanamide from adiponitrile demands strict monohydrolysis of only one of two chemically equivalent nitrile groups. The immobilized Pseudomonas chlororaphis B23 biocatalytic process achieves 96% selectivity to 5-CVAM with less than 5% selectivity to the diamide byproduct adipamide at 97% adiponitrile conversion, yielding 13.6 metric tons of product (93% isolated yield) across 58 consecutive batch recycles [1]. In contrast, chemical catalysts such as Raney copper or manganese dioxide produce significant quantities of adipamide at high conversions, with chemical routes also generating substantially more catalyst waste per kilogram of product [2]. An engineered nitrile hydratase (ReNHase) from Rhodococcus erythropolis CCM2595 further achieves 95% selectivity to 5-CVAM vs. 5% adipamide, completely consuming 20 mM adiponitrile within 10 minutes [3]. Mutant enzymes (βY72A and βY72C) have been reported to achieve 96% and 100% regioselectivity for 5-CVAM, respectively, by reprogramming a key 'switch' residue [4].

Biocatalysis Nitrile hydratase Regioselective hydrolysis

Substrate Tolerance Advantage

High substrate tolerance is essential for industrial-scale biocatalytic production to maximize volumetric productivity. Recombinant E. coli expressing ReNHase from Rhodococcus erythropolis CCM2595 completely converts 200 mM adiponitrile within 5 hours, representing a 2-fold improvement over the previously reported highest cyano-tolerance of 100 mM for Pseudomonas marginales MA32 and Pseudomonas putida MA113 [1]. The maximum specific reaction rate was 6.67 mmol/min/g at 50 mM adiponitrile. In contrast, Pseudomonas sp. SY031 resting cells showed optimal activity at only 10 mM adiponitrile, with further increases in substrate concentration causing decreased enzyme activity [2]. NHase@Fe3(PO4)2 nanoflowers retained only 65% activity at 200 mM adiponitrile, while free NHase almost completely lost catalytic activity at 100 mM [3]. This 2× substrate tolerance advantage directly translates to higher reactor throughput, reduced solvent volume, and lower downstream processing costs.

Biocatalyst engineering Substrate tolerance Cyano-toxicity

Melting Point Differentiation from Adipamide

The melting point of 5-cyanopentanamide (66-67 °C, lit.) is approximately 160 °C lower than that of its primary byproduct and closest analog adipamide (226-229 °C, lit.) [1]. This dramatic difference arises from the loss of one amide hydrogen-bond donor in 5-CVAM (one -CONH2 group vs. two in adipamide), which substantially reduces intermolecular hydrogen-bonding network strength. The low melting point of 5-CVAM enables melt-processing, facile recrystallization from common organic solvents (chloroform, methanol), and convenient solid handling at moderate temperatures, whereas adipamide requires high-temperature dissolution in formic acid or similar solvents . The predicted density of 5-CVAM (1.036 g/cm³) is also lower than adipamide (1.180 g/cm³), and its XLogP3 of -0.5 indicates balanced hydrophilicity suitable for both aqueous and organic reaction media . These property differences mean that residual adipamide impurity is readily detectable and separable by simple recrystallization or trituration.

Physicochemical properties Purification Solid-state handling

Bifunctional Reactivity for Nylon-6 Precursor

5-Cyanopentanamide's defining bifunctionality—a terminal nitrile adjacent to a primary amide—enables a specific downstream transformation that neither its diamide analog (adipamide) nor its positional isomers can undergo: catalytic hydrogenation to 6-aminocaproamide, which is the direct precursor to caprolactam and Nylon-6 [1]. The patent literature explicitly teaches that 5-cyanovaleramide reacts with hydrogen in the presence of supported cobalt and/or nickel catalysts at 25-200 °C and 50-300 bar in ammonia to yield 6-aminocaproamide [2]. This transformation is structurally impossible from adipamide (no nitrile to reduce) and would yield a different connectivity from 4-cyanopentanamide (CAS 179559-07-0) or 2-cyanopentanamide (CAS 89600-72-6)—the latter would produce branched rather than linear amino-amide products, fundamentally altering ring-closure geometry for caprolactam formation . In the azafenidin herbicide synthesis, 5-CVAM also undergoes a specific Hofmann rearrangement and Pinner-type cyclization that preserves all six adiponitrile carbon atoms in the final triazolinone ring—a carbon economy that positional isomers cannot replicate [3].

Hydrogenation Nylon-6 precursor Bifunctional intermediate

Certified Apixaban Impurity 134 Standard

5-Cyanopentanamide is formally designated as Apixaban Impurity 134 and is supplied as an ISO 17034-certified analytical reference standard with detailed characterization data (NMR, HPLC, MS) compliant with ICH and pharmacopeial guidelines [1]. This certified standard is used for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), forced degradation studies, and DMF filing for commercial Apixaban production [2]. The certification includes traceability against USP or EP pharmacopeial standards upon request. In contrast, generic 5-cyanopentanamide lots (typically 95-98% purity from bulk chemical suppliers) lack the regulatory documentation chain, full impurity profile characterization, and ISO 17034 accreditation required for GMP pharmaceutical analysis . CATO Research Chemicals also supplies 5-cyanopentanamide as a certified drug reference standard under ISO 17034, further confirming its recognized role in pharmaceutical quality control . The absence of this certification in generic reagent-grade material means it cannot be used for regulatory submissions without costly re-qualification.

Pharmaceutical impurity standard ANDA filing Regulatory compliance

Biocatalyst Productivity Advantage

The immobilized Pseudomonas chlororaphis B23 whole-cell biocatalyst demonstrates a catalyst productivity of 3,150 kg of 5-cyanopentanamide per kg of dry cell weight across 58 consecutive batch recycles, producing a total of 13.6 metric tons of product at 93% isolated yield and 96% selectivity [1]. This represents a dramatically lower catalyst waste footprint compared to alternative chemical processes, which were explicitly noted to produce 'significant quantities of adipamide' and 'significant' catalyst waste per kilogram of product [2]. The biocatalytic process operates under mild conditions (ambient temperature, atmospheric pressure, aqueous medium), whereas chemical hydration using Raney copper or manganese dioxide requires elevated temperatures and generates metal-containing waste streams that require hazardous waste disposal [3]. The improved stress tolerance of IrrE-modified recombinant E. coli strains further enhanced 5-CVAM yield by 2.8-fold and 2.3-fold over the wild-type ReNHase strain under organic solvent stress, demonstrating ongoing process improvements in industrial biocatalysis [4].

Catalyst productivity Green chemistry Process economics

5-Cyanopentanamide: Application Scenarios


Azafenidin Herbicide Synthesis

5-Cyanopentanamide is the essential first intermediate in the commercial synthesis of the DuPont herbicide azafenidin. The process begins with regioselective hydrolysis of adiponitrile to 5-CVAM, which then undergoes Hofmann rearrangement and Pinner-type cyclization to construct the triazolinone ring while preserving all six carbon atoms of adiponitrile [1]. The biocatalytic route using immobilized Pseudomonas chlororaphis B23 delivers 5-CVAM at 96% selectivity and 93% yield at multi-ton scale, with less than 5% adipamide byproduct—a purity level unattainable via chemical hydration methods that formed the basis for DuPont's commercial decision to adopt the enzymatic process over chemical alternatives [2]. Procurement for azafenidin synthesis demands 5-CVAM with documented low adipamide content and consistent regiochemical identity, as any diamide contamination or positional isomer carryover would propagate through the multi-step synthesis, reducing final API yield and complicating purification.

6-Aminocaproamide Production for Nylon-6

5-Cyanopentanamide is the sole direct precursor to 6-aminocaproamide via catalytic hydrogenation—a route that bypasses the traditional cyclohexanone-oxime-caprolactam pathway for Nylon-6 production [1]. The patent literature specifies that 5-CVAM is reacted with hydrogen at 25-200 °C and 50-300 bar in the presence of supported cobalt and/or nickel catalysts with ammonia co-solvent to yield 6-aminocaproamide, which subsequently cyclizes to caprolactam [2]. This pathway is structurally inaccessible from adipamide (lacks the reducible nitrile) or from 4-cyanopentanamide (would yield a 5-membered lactam). The bifunctional C5-nitrile-C1-amide architecture of 5-CVAM is thus non-substitutable for this application, and procurement specifications should confirm the C5 regioisomer identity by NMR or HPLC retention time matching against authenticated reference standards [3].

Certified Reference Standard for Apixaban ANDA

For generic pharmaceutical manufacturers developing Apixaban (a direct Factor Xa inhibitor anticoagulant), 5-cyanopentanamide certified as Apixaban Impurity 134 under ISO 17034 is required for analytical method development, method validation (AMV), quality control release testing, forced degradation studies, and DMF filing [1]. The certified standard is supplied with full characterization data (NMR, HPLC, MS, IR) and traceability against USP or EP pharmacopeial standards, enabling direct use in ANDA submissions without additional structural confirmation [2]. This application specifically excludes generic 95% purity reagent-grade 5-CVAM, which lacks the documentation chain, stability data, and impurity profiling required by ICH Q3A/B guidelines. Procurement teams should verify ISO 17034 accreditation status, COA completeness (including residual solvent and water content), and pharmacopeial traceability documentation before purchase for regulatory use [3].

Heterocycle Building Block: Piperidine and Caprolactam

In drug discovery, 5-cyanopentanamide serves as a bifunctional building block where the nitrile group can be selectively reduced to a primary amine, hydrolyzed to a carboxylic acid, or cyclized to form nitrogen-containing heterocycles such as piperidines and caprolactams—privileged scaffolds in kinase inhibitors and CNS drug candidates [1]. The pentyl linker length (C5) between the nitrile and amide is geometrically optimal for 6-membered ring formation upon nitrile reduction and intramolecular cyclization, whereas 4-cyanopentanamide would favor 5-membered ring formation and 2-cyanopentanamide would produce branched and sterically congested products [2]. For SAR exploration and library synthesis, procurement should specify the exact regioisomer (5-cyano) to ensure reproducible ring-closure outcomes, as positional isomers produce different heterocyclic scaffolds that cannot serve as mutual substitutes in lead optimization programs [3].

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